

An In-depth Technical Guide to Giparmen and its Analogs in Cancer Research

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Compound of Interest

Compound Name: *Giparmen*

Cat. No.: *B1617339*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological data for **Giparmen** (4-Methyl-7-(2-propynyloxy)-2H-1-benzopyran-2-one) is not readily available in the public domain. This guide provides a comprehensive review of closely related coumarin compounds, particularly geiparvarin analogs, to infer potential biological activities and mechanisms of action relevant to **Giparmen**.

Introduction to Giparmen and Related Coumarins

Giparmen is a synthetic coumarin derivative with the chemical name 4-Methyl-7-(2-propynyloxy)-2H-1-benzopyran-2-one. Coumarins are a large class of benzopyrone compounds, naturally occurring in many plants, and are known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. **Giparmen** belongs to the 7-alkoxy-4-methylcoumarin subclass. While specific research on **Giparmen** is limited, extensive studies on structurally similar compounds, such as geiparvarin and other synthetic coumarin derivatives, provide valuable insights into their potential as anticancer agents.

Quantitative Data on the Biological Activity of Geiparvarin Analogs

The cytotoxic activity of several geiparvarin analogs has been evaluated against various human tumor cell lines. The following tables summarize the reported 50% inhibitory

concentration (IC50) values, offering a comparative overview of their potency.

Table 1: Cytotoxic Activity of Geiparvarin Analogs against Various Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
Geiparvarin	HL-60	0.5 ± 0.02	[1]
Analog 4k	MCF-7	4.98	[1]
Analog 6c	MCF-7	5.85	[1]
Compound 4	HL-60	8.09	[1]
Compound 8b	HepG2	13.14	[1]
Bis-coumarin 73	MCF-7	12.1 (μg/mL)	[2]
Coumarin Sulfonamide 78a	MCF-7	10.95 ± 0.96	[2]
Coumarin Sulfonamide 78b	MCF-7	10.62 ± 1.35	[2]
Thiazolidine Derivative 108	MCF-7	1.27	[2]
Thiazolidine Derivative 109	MCF-7	1.31	[2]
Thiazolidine Derivative 110	MCF-7	1.50	[2]
Ospemifene Analog 132	MDA-MB-231	0.11	[2]
Ospemifene Analog 132	MCF-7	0.52	[2]

Table 2: Inhibitory Activity of Geiparvarin Analogs against Specific Molecular Targets

Compound	Target	IC50 (μM)	Reference
Analog 4k	VEGFR-2	23.6	[1]
Analog 6c	VEGFR-2	34.2	[1]
Analog 4k	Topoisomerase-II	4.1	[1]
Analog 6c	Topoisomerase-II	8.6	[1]

Potential Mechanisms of Anticancer Action for Coumarin Analogs

Coumarin derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer progression.[3][4]

- **Induction of Apoptosis:** Many coumarins trigger programmed cell death in cancer cells.[5][6] This is often mediated through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[4][5] They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
- **Cell Cycle Arrest:** Coumarins can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase.[3]
- **Inhibition of Angiogenesis:** Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Certain coumarins have been shown to inhibit this process by targeting key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]
- **Inhibition of Topoisomerases:** Topoisomerases are enzymes that are essential for DNA replication and transcription. Some coumarin derivatives have demonstrated the ability to inhibit these enzymes, leading to DNA damage and cell death.[1]
- **Modulation of Signaling Pathways:** Coumarins can interfere with pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][6]

Below is a generalized diagram illustrating some of the key anticancer mechanisms of coumarin compounds.

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